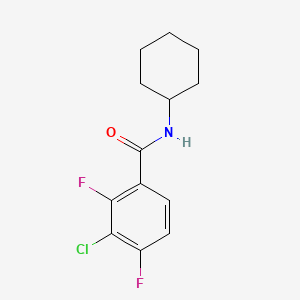![molecular formula C29H35NO2 B14779593 (13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid compound with antiprogestational and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy and manage early miscarriage . Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy continuation .
Preparation Methods
Mifepristone is synthesized through a multi-step chemical processOne common method involves the reaction of 11β-[4-(dimethylamino)phenyl]-17α-hydroxy-17β-(1-propynyl)estra-4,9-dien-3-one with various reagents to achieve the desired product . Industrial production methods often involve the use of microcrystalline cellulose, starch, dextrin, and other excipients to improve the dissolution rate and bioavailability of the final product .
Chemical Reactions Analysis
Mifepristone undergoes several types of chemical reactions, including:
Oxidation: Mifepristone can be oxidized to form various metabolites, such as N-demethyl mifepristone.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce different functional groups to enhance or modify its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various metabolites that retain some biological activity .
Scientific Research Applications
Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and the effects of functional group modifications.
Biology: Mifepristone is used to study hormone receptor interactions and the regulation of gene expression.
Medicine: Beyond its use in medical abortion, mifepristone is being investigated for the treatment of conditions like Cushing’s syndrome, endometriosis, and certain types of cancer
Mechanism of Action
Mifepristone exerts its effects by acting as an antagonist of the progesterone and glucocorticoid receptors. At low doses, it selectively binds to the intracellular progesterone receptor, blocking the effects of progesterone and leading to the termination of pregnancy . At higher doses, mifepristone blocks the glucocorticoid receptor, inhibiting the effects of cortisol . This dual mechanism of action makes mifepristone effective in treating a variety of conditions.
Comparison with Similar Compounds
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Progestins: Synthetic compounds with similar effects to progesterone.
Selective Progesterone Receptor Modulators (SPRM): Compounds with mixed agonist-antagonist properties, such as asoprisnil.
Mifepristone’s uniqueness lies in its dual antagonistic effects on both progesterone and glucocorticoid receptors, which is not commonly found in other compounds within this family .
Properties
Molecular Formula |
C29H35NO2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1/i3D3 |
InChI Key |
VKHAHZOOUSRJNA-GCNPZNNESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)C2C[C@]3(C(CC[C@]3(C#CC)O)C4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


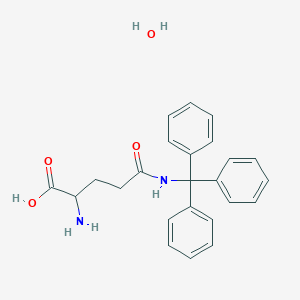
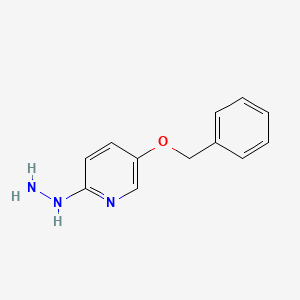
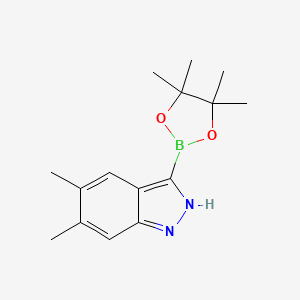
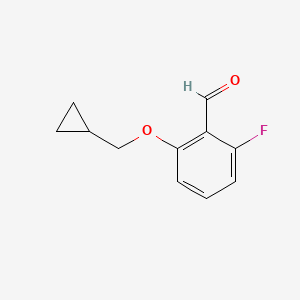
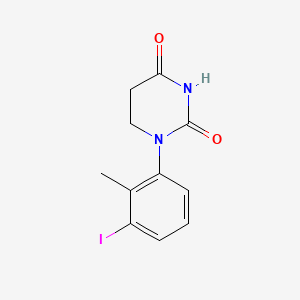


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
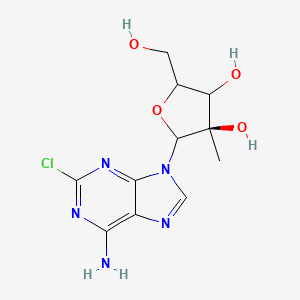
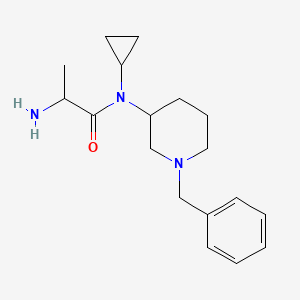

![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
